![molecular formula C20H16N2 B14402525 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile CAS No. 87655-17-2](/img/structure/B14402525.png)
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile is a chemical compound characterized by its unique structure, which includes a cyanobutynyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the coupling of a 4-cyanobut-3-yn-1-yl group with a phenyl ring through a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alkenes.
Scientific Research Applications
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile: Unique due to its cyanobutynyl group.
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile.
4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzoic acid: Contains a carboxylic acid group instead of a nitrile.
Properties
CAS No. |
87655-17-2 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-[2-[4-(4-cyanobut-3-ynyl)phenyl]ethyl]benzonitrile |
InChI |
InChI=1S/C20H16N2/c21-15-3-1-2-4-17-5-7-18(8-6-17)9-10-19-11-13-20(16-22)14-12-19/h5-8,11-14H,2,4,9-10H2 |
InChI Key |
QNAPMVCMDRRUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC#CC#N)CCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


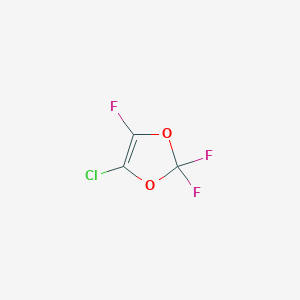
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)](/img/structure/B14402458.png)
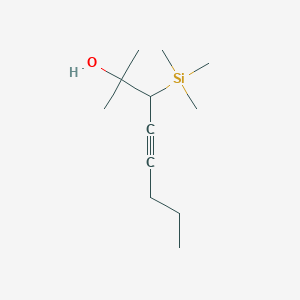
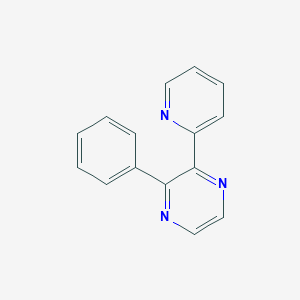
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)

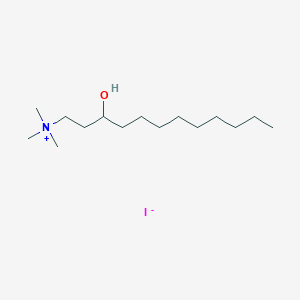
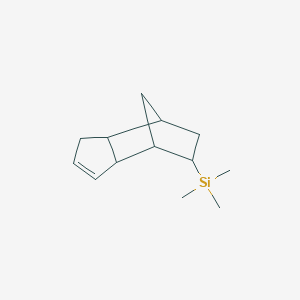

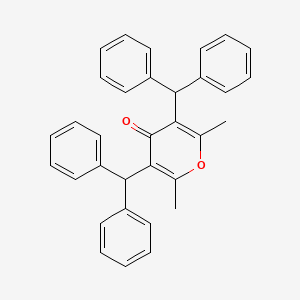
![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
